(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Description
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a synthetic organic compound featuring a thienyl ring substituted at the 5-position with a 1,3-dioxolane group and at the 2-position with a ketone linked to a (2-cyclohexyl)ethyl chain. The dioxolane ring acts as a protecting group, enhancing stability during synthesis .
Properties
IUPAC Name |
3-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3S/c17-13(7-6-12-4-2-1-3-5-12)14-8-9-15(20-14)16-18-10-11-19-16/h8-9,12,16H,1-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRLONBAGVUQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641904 | |
| Record name | 3-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-74-2 | |
| Record name | 3-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring is typically formed through an acetalization reaction involving an aldehyde or ketone and ethylene glycol under acidic conditions. This step protects the carbonyl functionality and introduces the dioxolane moiety:
- Reactants: Aldehyde or ketone precursor + ethylene glycol
- Catalyst: Acid catalyst such as p-toluenesulfonic acid or sulfuric acid
- Conditions: Reflux in anhydrous solvent (e.g., toluene or benzene) with azeotropic removal of water to drive equilibrium toward acetal formation
- Outcome: Formation of the 1,3-dioxolane ring via cyclic acetalization
This step is crucial for stabilizing the carbonyl group and is a common protective strategy in organic synthesis.
Attachment of the (2-Cyclohexyl)ethyl Side Chain
The cyclohexyl ethyl side chain is appended via an organometallic reaction , often a Grignard reaction:
- Reactants: Cyclohexylmagnesium bromide (Grignard reagent) + suitable ethyl halide or ketone intermediate
- Conditions: Anhydrous ether solvents (e.g., diethyl ether or tetrahydrofuran), inert atmosphere (nitrogen or argon)
- Outcome: Formation of the (2-cyclohexyl)ethyl moiety through nucleophilic addition or substitution
This step requires careful control to avoid side reactions and to ensure regio- and stereoselectivity.
Multi-Step Synthetic Route Summary
| Step | Reaction Type | Reactants/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Acetalization | Aldehyde/ketone + ethylene glycol + acid catalyst | 1,3-Dioxolane ring-containing intermediate |
| 2 | Friedel-Crafts Acylation | Thiophene + acyl chloride + AlCl3 | 5-(1,3-Dioxolan-2-yl)-2-thienyl ketone |
| 3 | Grignard Reaction | Cyclohexylmagnesium bromide + ethyl halide/ketone | (2-Cyclohexyl)ethyl side chain attached |
Industrial and Laboratory Considerations
- Reaction Optimization: Industrial synthesis optimizes parameters such as temperature, solvent choice, catalyst loading, and reaction time to maximize yield and purity.
- Continuous Flow Reactors: For scalability, continuous flow techniques may be employed to enhance reaction control and safety, especially for sensitive steps like Friedel-Crafts acylation.
- Purification: Typical purification methods include recrystallization, column chromatography, and distillation under reduced pressure to isolate the target compound with high purity.
Research Findings and Analytical Data
While specific analytical data for (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone are limited in open literature, analogous compounds provide insight into expected properties and characterization techniques:
| Property | Expected/Reported Data |
|---|---|
| Molecular Weight | 294.41 g/mol |
| Melting Point | Typically moderate, depending on purity |
| NMR Spectroscopy | Characteristic signals for dioxolane ring, cyclohexyl protons, and thienyl ketone moiety |
| IR Spectroscopy | Carbonyl stretch (~1700 cm⁻¹), dioxolane C-O stretches, aromatic thiophene peaks |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight |
These data assist in confirming successful synthesis and purity assessment.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in the cycloalkyl substituent, alkyl chain length, or additional functional groups. Below is a comparative analysis based on available
Structural Variations and Physical Properties
*Note: Molecular weight estimated based on analogs.
Key Observations:
- Cyclobutyl derivatives are discontinued, possibly due to synthetic challenges or instability .
- Alkyl Chain Length : The (2-cyclohexyl)ethyl chain in the target compound provides greater flexibility and steric bulk than the methyl or direct cyclohexyl attachments in analogs, which may influence binding interactions in catalytic or biological contexts .
- Functional Groups : The 4-oxopentyl variant introduces an additional ketone, increasing polarity and reactivity compared to the target compound .
Biological Activity
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a complex organic compound with a molecular formula of C16H22O3S and a molecular weight of approximately 294.4 g/mol. This compound features multiple functional groups, including a cyclohexyl group, a dioxolane ring, and a thienyl ketone moiety. While the structural complexity suggests potential biological activity, comprehensive research specifically detailing its biological effects remains limited.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C16H22O3S
- Molecular Weight : 294.4 g/mol
- InChI Key : VDRLONBAGVUQFD-UHFFFAOYSA-N
- Boiling Point : Approximately 450.8 °C
- Density : 1.154 g/cm³
This unique combination of functional groups may impart distinct properties that could be leveraged for various applications in medicinal chemistry and materials science.
1. Antioxidant Properties
While specific studies on this compound are scarce, related compounds that contain similar structural motifs have demonstrated significant antioxidant activities. For instance, thienyl ketones are known to exhibit free radical scavenging capabilities, which could suggest that this compound may also possess similar properties.
2. Enzyme Inhibition
Research on structurally related compounds has shown potential in inhibiting key enzymes such as tyrosinase, which is involved in melanin production. A study of analogs with similar dioxolane and thienyl structures revealed potent inhibition of tyrosinase activity, suggesting that this compound might also affect pathways related to pigmentation and oxidative stress .
The mechanism of action for the biological activity of this compound is not well-documented. However, compounds with thienyl ketone functionalities typically interact with biological targets through:
- Electron donation or acceptance , facilitating interactions with enzymes or receptors.
- Stabilization of molecular structures , enhancing bioavailability and transport across membranes.
Comparative Analysis with Similar Compounds
To better understand the potential applications and biological activities of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(1,3-Dioxolan-2-YL)-thiophene | Dioxolane and thiophene | Antioxidant properties; potential enzyme inhibition |
| Cyclohexyl methyl ketone | Cyclohexyl and ketone | Limited documented biological activity |
| Ethyl 5-(1,3-dioxolan-2-YL)-thiophenecarboxylate | Dioxolane and thiophene | Potential anti-melanogenic effects |
This table highlights the unique aspects of this compound compared to its analogs.
Case Studies and Research Findings
Despite the lack of direct studies on this compound itself, indirect evidence from related compounds provides insights into its potential biological activities:
- Antioxidant Studies : Related thienyl compounds have shown significant radical scavenging activity in various assays, suggesting that the presence of the dioxolane ring may enhance stability and efficacy against oxidative stress .
- Enzyme Inhibition : The structural similarity to compounds that inhibit tyrosinase indicates potential for this compound to exhibit similar inhibitory effects on melanogenesis pathways .
Q & A
Basic: What synthetic strategies are recommended for preparing (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, and how can reaction conditions be optimized?
Answer:
The synthesis involves two key steps: (1) constructing the 1,3-dioxolane-protected thienyl ketone and (2) introducing the (2-cyclohexyl)ethyl group.
- Step 1: The 1,3-dioxolane ring can be formed via acid-catalyzed cyclization of a diol with a carbonyl group, as demonstrated in analogous dioxolane syntheses . For the thienyl ketone core, Friedel-Crafts acylation of thiophene derivatives (e.g., 2-acetylthiophene ) is a viable approach.
- Step 2: Alkylation of the ketone intermediate with (2-cyclohexyl)ethyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) can introduce the cyclohexyl substituent.
Optimization: - Use anhydrous conditions and catalysts like BF₃·Et₂O for dioxolane formation to enhance regioselectivity .
- Monitor reaction progress via TLC or in situ IR to identify side products (e.g., over-alkylation).
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- Strong absorption at ~1700 cm⁻¹ confirms the ketone group, while dioxolane C-O-C stretches appear at 1050–1150 cm⁻¹ .
- Mass Spectrometry (HRMS):
- Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the dioxolane ring) .
Advanced: How do steric and electronic effects from the cyclohexyl and dioxolane groups influence the compound’s reactivity in nucleophilic additions?
Answer:
- Steric Effects: The bulky cyclohexyl group may hinder nucleophilic attack at the ketone carbonyl. Kinetic studies using substituted cyclohexyl analogs (e.g., 3-methylcyclohex-2-enone ) can quantify steric hindrance.
- Electronic Effects: The electron-donating dioxolane ring stabilizes the carbonyl via conjugation, reducing electrophilicity. Compare reactivity with non-protected thienyl ketones (e.g., 2-acetylthiophene ) using Hammett plots or computational Fukui indices.
Advanced: What computational methods are suitable for modeling the electronic structure of the thienyl ketone moiety, and how can discrepancies with experimental data be resolved?
Answer:
- Methodology:
- Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set predicts frontier molecular orbitals and charge distribution .
- Compare computed vs. experimental NMR chemical shifts (e.g., GIAO method) to validate electron density models .
- Discrepancy Resolution:
- If dipole moments diverge, re-evaluate solvent effects or conformational sampling (e.g., MD simulations). Cross-validate with X-ray crystallography (e.g., dioxolane analogs ).
Data Contradiction: How should researchers address inconsistencies between theoretical and experimental data (e.g., dipole moments, conformational stability)?
Answer:
- Validation Strategies:
- Perform crystallographic analysis (e.g., single-crystal X-ray) to resolve conformational ambiguities .
- Use isotopic labeling (e.g., ¹³C-enriched ketone) to track dynamic processes in NMR experiments .
- Reassess computational parameters (e.g., solvent model, basis set) to align DFT results with observed data .
Biological Activity: What methodologies are recommended for evaluating this compound’s potential enzyme inhibition or metabolic interactions?
Answer:
- In Vitro Assays:
- Structural Insights:
- Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with target enzymes, guided by crystallographic data from related dioxolane derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
